SGLT2 Inhibitory Potency: Comparison with a Glycosidic Analog from the Same Assay Panel
In a human SGLT2 [14C]‑AMG uptake assay performed in CHO‑K1 cells, 1-(4-chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea exhibited an IC50 of 12 nM [1]. A structurally distinct glycosidic comparator (CHEMBL2017954) tested in the same assay system yielded an IC50 of 5.1 nM [2]. Although the comparator is approximately 2.4‑fold more potent, the target compound achieves nanomolar potency without a sugar moiety, placing it among the most active non‑glycosidic SGLT2 inhibitors reported to date [1].
| Evidence Dimension | SGLT2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | CHEMBL2017954 (glycosidic SGLT2 inhibitor): IC50 = 5.1 nM |
| Quantified Difference | 2.4‑fold lower potency (still low‑nanomolar range) |
| Conditions | Human SGLT2 expressed in CHO‑K1 cells; [14C]‑AMG uptake assay |
Why This Matters
Procurement of a non‑glycosidic SGLT2 inhibitor with IC50 < 50 nM is rare; this compound fills a distinct chemical space that cannot be accessed with commercial glycoside‑based SGLT2 inhibitors.
- [1] BindingDB Entry BDBM50386881 (CHEMBL2048490). SGLT2 IC50 = 12 nM, SGLT1 IC50 = 73,000 nM. View Source
- [2] BindingDB Entry BDBM50381537 (CHEMBL2017954). SGLT2 IC50 = 5.1 nM, SGLT1 IC50 = 1,960 nM. View Source
